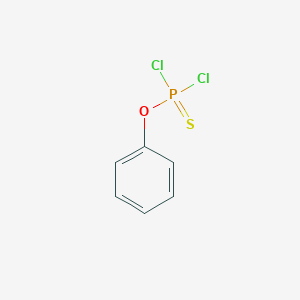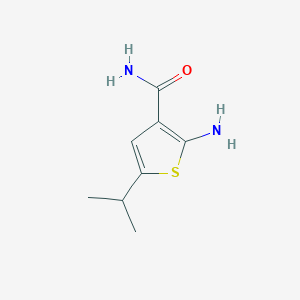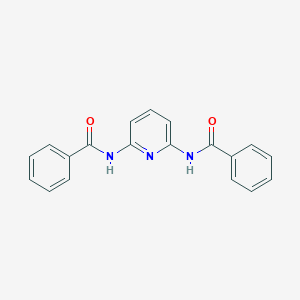
N-(6-benzamidopyridin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-benzamidopyridin-2-yl)benzamide, also known as 2-Pyridin-2-yl-N-(2,6-dimethylphenyl)benzamide or 2-Pyridin-2-yl-N-(2,6-xylyl)benzamide, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamide family, which is characterized by the presence of a benzene ring and an amide group. Benzamides have been shown to have a wide range of pharmacological activities, including antipsychotic, anti-inflammatory, and antitumor effects.
Wirkmechanismus
The mechanism of action of N-(6-benzamidopyridin-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of several cellular pathways involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and cell death. In addition, N-(6-benzamidopyridin-2-yl)benzamide has been shown to inhibit the activity of several signaling pathways involved in cancer cell survival, such as the PI3K/AKT/mTOR pathway.
Biochemical and Physiological Effects:
N-(6-benzamidopyridin-2-yl)benzamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis, or programmed cell death. In addition, N-(6-benzamidopyridin-2-yl)benzamide has been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastasis of cancer. In the dopamine system, this compound has been shown to inhibit the activity of dopamine transporters, leading to an increase in dopamine levels in the brain. This effect may be relevant to the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
N-(6-benzamidopyridin-2-yl)benzamide has several advantages for use in lab experiments. It is a relatively small and simple molecule, which makes it easy to synthesize and modify for structure-activity relationship studies. In addition, this compound has been shown to have potent and selective activity against several cellular targets, making it a valuable tool for the study of cancer biology and neuroscience. However, there are also some limitations to the use of N-(6-benzamidopyridin-2-yl)benzamide in lab experiments. For example, this compound has been shown to have poor solubility in aqueous solutions, which may limit its use in certain experimental systems. In addition, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(6-benzamidopyridin-2-yl)benzamide. One area of interest is the development of novel derivatives of this compound with improved pharmacological properties, such as increased solubility and potency. In addition, further studies are needed to fully elucidate the mechanism of action of this compound, which may lead to the identification of new cellular targets and pathways involved in cancer biology and neuroscience. Finally, the in vivo efficacy and safety of N-(6-benzamidopyridin-2-yl)benzamide need to be further evaluated, which may provide important information for the development of this compound as a potential therapeutic agent.
Synthesemethoden
The synthesis of N-(6-benzamidopyridin-2-yl)benzamide involves the reaction of 2-aminopyridine with 2,6-dimethylbenzoyl chloride or 2,6-xylyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide coupling reaction, resulting in the formation of the desired product. The synthesis of this compound has been reported in several scientific publications, and it is generally considered to be a straightforward and efficient process.
Wissenschaftliche Forschungsanwendungen
N-(6-benzamidopyridin-2-yl)benzamide has been studied for its potential applications in several areas of scientific research, including cancer biology, neuroscience, and drug discovery. In cancer biology, this compound has been shown to inhibit the growth and proliferation of several types of cancer cells, including breast cancer, lung cancer, and leukemia cells. In neuroscience, N-(6-benzamidopyridin-2-yl)benzamide has been studied for its effects on the dopamine system, which is involved in several neurological disorders such as Parkinson's disease and schizophrenia. In drug discovery, this compound has been used as a lead compound for the development of novel drugs with improved pharmacological properties.
Eigenschaften
CAS-Nummer |
74305-33-2 |
|---|---|
Produktname |
N-(6-benzamidopyridin-2-yl)benzamide |
Molekularformel |
C19H15N3O2 |
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
N-(6-benzamidopyridin-2-yl)benzamide |
InChI |
InChI=1S/C19H15N3O2/c23-18(14-8-3-1-4-9-14)21-16-12-7-13-17(20-16)22-19(24)15-10-5-2-6-11-15/h1-13H,(H2,20,21,22,23,24) |
InChI-Schlüssel |
MDZVTIKZFXVYCJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Löslichkeit |
16.8 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



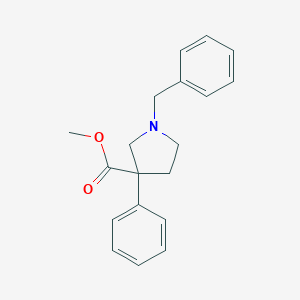
![2-amino-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B183050.png)
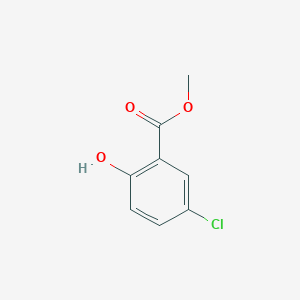

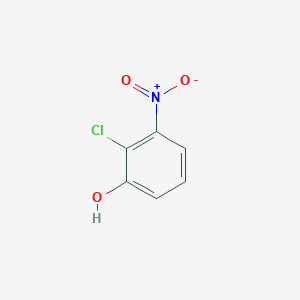
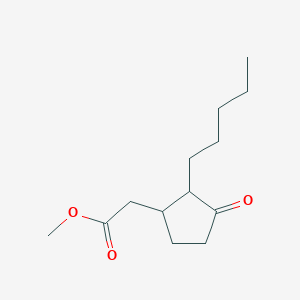
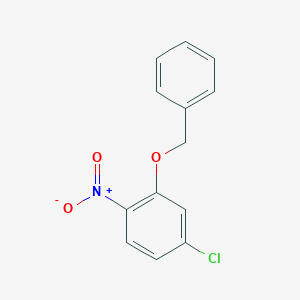
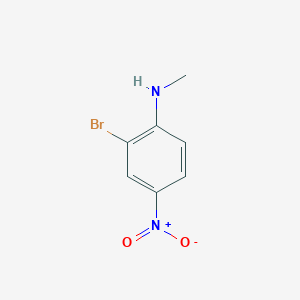

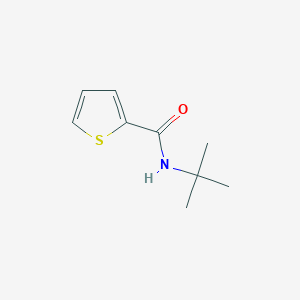
![2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B183066.png)

